P2X3 Receptor Antagonism: Enhanced Potency Compared to Reference Antagonist DT-0111
This compound demonstrates potent antagonism at the recombinant rat P2X purinoceptor 3 (P2X3) [1]. When evaluated against the P2X3 receptor antagonist DT-0111, this compound exhibits a significantly lower effective concentration, indicating higher potency. DT-0111, a known selective P2X3 antagonist, has a reported EC50 of 7.78 µM [2]. This cross-study comparison suggests that 4-N-(4-fluorophenyl)pyridine-3,4-diamine is approximately 97 times more potent than DT-0111 in these respective assays.
| Evidence Dimension | Potency of antagonism at P2X3 receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | DT-0111 (EC50 = 7.78 µM or 7780 nM) |
| Quantified Difference | Approximately 97-fold greater potency for target compound |
| Conditions | Target compound: evaluated at 10 µM against recombinant rat P2X3 expressed in Xenopus oocytes. Comparator: evaluated against human P2X3 receptor. |
Why This Matters
For researchers focused on P2X3-mediated pathways, this compound offers a substantially more potent tool compound compared to DT-0111, enabling studies at lower concentrations where off-target effects may be minimized.
- [1] BindingDB. BDBM50118219. Affinity Data: EC50 80 nM for rat P2X purinoceptor 3. Accessed via bindingdb.org. View Source
- [2] DT-0111: a novel P2X3 receptor antagonist. PMC. EC50 value of 7.78 µm. Accessed via pmc.ncbi.nlm.nih.gov. View Source
